molecular formula C20H25NO5 B11510419 Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate

Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate

Cat. No.: B11510419
M. Wt: 359.4 g/mol
InChI Key: DCHMVOQFPYRGRY-LZCKCSDYSA-N
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Description

Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethylcyclohexenone core, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as methanol and catalysts like lithium aluminum hydride (LiAlH4) or tin.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a dimethylcyclohexenone core sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl (4Z)-4-hydroxy-4-[2-(2-methoxyphenyl)imino-4,4-dimethyl-6-oxocyclohexylidene]butanoate

InChI

InChI=1S/C20H25NO5/c1-20(2)11-14(21-13-7-5-6-8-17(13)25-3)19(16(23)12-20)15(22)9-10-18(24)26-4/h5-8,22H,9-12H2,1-4H3/b19-15-,21-14?

InChI Key

DCHMVOQFPYRGRY-LZCKCSDYSA-N

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2OC)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2OC)C(=C(CCC(=O)OC)O)C(=O)C1)C

Origin of Product

United States

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